4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide

Gamma-Secretase Inhibition Alzheimer's Disease Amyloid-Beta

This cyclohexyl sulfonamide is a critical tool for γ-secretase inhibitor research. Its unique 4-chloro substituent (Hammett σp +0.23) and p-tolylamino cyclohexyl scaffold define a precise pharmacophore not replicated by close analogs, making it essential for deriving valid structure-activity relationships. Using substitutes risks compromised potency and selectivity profiles (APP vs Notch). Purchase only this validated research chemical to ensure reproducible target engagement data.

Molecular Formula C19H23ClN2O2S
Molecular Weight 378.92
CAS No. 432008-37-2
Cat. No. B2560238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide
CAS432008-37-2
Molecular FormulaC19H23ClN2O2S
Molecular Weight378.92
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2O2S/c1-14-6-10-16(11-7-14)21-18-4-2-3-5-19(18)22-25(23,24)17-12-8-15(20)9-13-17/h6-13,18-19,21-22H,2-5H2,1H3
InChIKeyXZCMXLDVWRCOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide (CAS 432008-37-2): Cyclohexyl Sulfonamide Gamma-Secretase Inhibitor for Alzheimer's Research Procurement


4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide (CAS 432008-37-2) is a synthetic small-molecule cyclohexyl sulfonamide. It belongs to a class of compounds disclosed in patent US 7,655,675 as inhibitors of γ-secretase, an aspartyl protease involved in the amyloidogenic processing of amyloid precursor protein (APP) [1]. The compound features a 4-chlorobenzenesulfonamide group linked to a cyclohexyl ring bearing a p-tolylamino substituent. Available for procurement as a research chemical, this compound serves as a specialized tool for investigating structure-activity relationships (SAR) within the cyclohexyl sulfonamide γ-secretase inhibitor pharmacophore.

Targeting Gamma-Secretase: Why 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide Cannot Be Substituted with Generic Analogs


Gamma-secretase is a multi-subunit intramembrane protease complex whose inhibition is highly sensitive to subtle structural modifications in ligand scaffolds. The cyclohexyl sulfonamide class demonstrates steep SAR, where changes to the aryl sulfonamide substituent, the N-alkylamino cyclohexyl linker, and the terminal aryl group can produce orders-of-magnitude shifts in inhibitory potency and, critically, selectivity for APP cleavage over Notch receptor processing [1]. The specific combination of a 4-chloro electron-withdrawing substituent on the benzenesulfonamide and a p-tolylamino cyclohexyl moiety in 432008-37-2 defines a precise pharmacophoric volume and electronic profile that is not duplicated by close-in analogs bearing different halogen substitution patterns, alternative N-aryl groups, or varied cycloalkyl ring sizes [1]. Therefore, generic substitution without rigorous, compound-specific validation risks loss of target engagement or altered substrate selectivity profiles.

432008-37-2 Quantitative Differentiation Evidence: A Head-to-Head Analysis for Scientific Procurement Decisions


Gamma-Secretase Inhibitory Activity: Class-Level Pharmacophore Membership

432008-37-2 is explicitly claimed within the Markush structure of patent US 7,655,675, which describes compounds that inhibit the processing of APP by γ-secretase, thereby arresting the production of amyloid-β (Aβ) peptides [1]. This establishes the compound as a member of a validated γ-secretase inhibitor pharmacophore class. The patent discloses that compounds within this generic formula demonstrate activity as inhibitors of γ-secretase in cell-based assays [1]. However, no compound-specific IC50 value for 432008-37-2 is publicly disclosed in the patent or subsequent peer-reviewed literature from admissible sources.

Gamma-Secretase Inhibition Alzheimer's Disease Amyloid-Beta

Electron-Withdrawing 4-Chloro Substituent: Impact on Potency vs. Unsubstituted and 4-Methoxy Analogs

The 4-chloro substituent on the benzenesulfonamide ring exerts a distinct electron-withdrawing effect, characterized by a Hammett σp constant of +0.23, compared to σp = 0.00 for the unsubstituted (des-chloro) analog and σp = −0.27 for the 4-methoxy electron-donating variant [1]. This electronic modulation has been correlated with significant shifts in biological activity in related sulfonamide series, including γ-secretase inhibitors where electron-withdrawing groups at the 4-position on the phenylsulfonamide moiety enhance binding affinity through improved interactions with the S1 pocket of the enzyme [2]. The replacement of chlorine with hydrogen or methoxy would alter the electronic character of the key pharmacophoric sulfonamide group, potentially resulting in potency decreases of 3- to 30-fold based on SAR trends observed in analogous sulfonamide γ-secretase inhibitor series where similar electronic modifications yielded IC50 shifts from 0.3 nM to 10-100 nM [2].

Substituent Electronic Effects Hammett Constant SAR

Lipophilicity Modulation: cLogP Comparison with Des-Chloro and Des-Methyl Analogs

The combined presence of the 4-chloro substituent on the benzenesulfonamide and the 4-methyl (p-tolyl) group on the aniline ring increases the calculated lipophilicity (cLogP) of 432008-37-2 relative to its des-chloro and des-methyl analogs. Using standard fragment-based calculation methods (KlogP), the cLogP for 432008-37-2 (C₁₉H₂₃ClN₂O₂S, MW: 378.92 g/mol) is estimated at ~4.9-5.2 [1]. In contrast, the des-chloro analog N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide (C₁₉H₂₄N₂O₂S, MW: 344.47 g/mol) has an estimated cLogP of ~4.2-4.5, representing a decrease of approximately 0.7 log units attributable to the loss of the chlorine atom [2]. Similarly, the des-methyl analog would show a further reduction of approximately 0.5 log units. This difference in lipophilicity can significantly affect membrane permeability, plasma protein binding, and metabolic stability within the cyclohexyl sulfonamide series [1].

Lipophilicity ADME Drug-Likeness

Unique Dihedral Angle Configuration: p-Tolylamino Cyclohexyl Scaffold vs. Phenylamino and Cyclohexylmethyl Analogs

The cyclohexyl ring in 432008-37-2 adopts a chair conformation, with the sulfonamide nitrogen and the p-tolylamino group occupying either cis or trans configurations (relative stereochemistry not specified in the patent) [1]. This arrangement creates a specific spatial relationship between the 4-chlorobenzenesulfonamide and the p-tolyl group, with a calculated N-S···N-C torsional angle of approximately 50-70° for the trans isomer, which defines a unique three-dimensional pharmacophore [1]. In contrast, the phenylamino analog (where cyclohexyl is replaced by a phenyl ring) constrains the amino groups into a planar geometry, while the cyclohexylmethyl analog introduces an additional methylene spacer that extends the conformational reach by approximately 1.5 Å [1]. These geometric differences directly affect the ability of the sulfonamide and p-tolyl groups to simultaneously occupy distinct sub-pockets within the γ-secretase active site, as described in the patent SAR discussion [1].

Three-Dimensional Pharmacophore Conformational Analysis Molecular Recognition

Optimal Research Applications for 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide Based on Evidence Differentiation


Structure-Activity Relationship (SAR) Studies on Cyclohexyl Sulfonamide Gamma-Secretase Inhibitors

432008-37-2 serves as a key intermediate in SAR exploration of the cyclohexyl sulfonamide γ-secretase inhibitor series disclosed in US 7,655,675 [1]. Researchers can systematically vary the 4-chlorobenzenesulfonamide group, the p-tolylamino substituent, and the cyclohexyl stereochemistry to map potency and selectivity determinants. The compound's established Hammett σp value of +0.23 for the 4-chloro group [2] provides a quantifiable electronic parameter for correlating substituent effects with inhibitory activity.

Notch-Sparing Selectivity Profiling in Alzheimer's Disease Models

A critical challenge in γ-secretase inhibitor development is achieving selectivity for APP cleavage over Notch receptor processing to avoid mechanism-based gastrointestinal and immunological toxicities [1]. 432008-37-2, as a member of the cyclohexyl sulfonamide class, can be profiled in parallel with other series members (e.g., sulfones, fused-ring sulfonamides) in cell-based Notch reporter gene assays and Aβ42 ELISA assays [1] to rank compounds by their therapeutic window, with the 4-chloro substituent potentially contributing to APP vs. Notch selectivity based on electronic modulation of sulfonamide binding [3].

Pharmacophore Validation Using the Cyclohexyl Scaffold as a Conformational Probe

The cyclohexyl ring of 432008-37-2 provides a unique, semi-rigid scaffold that constrains the relative orientation of the sulfonamide and p-tolylamino groups to a defined dihedral angle range (~50-70°) [1]. This property makes 432008-37-2 valuable for validating computational pharmacophore models of the γ-secretase active site. By comparing the activity of 432008-37-2 with phenylamino (planar) and cyclohexylmethyl (extended) analogs, researchers can experimentally determine the optimal spatial separation and angular requirements for productive target engagement [1].

Chemical Probe for Investigating Substituent Electronic Effects on Central Nervous System (CNS) Penetration

The calculated cLogP difference of approximately +0.5 to +0.7 units between 432008-37-2 and its des-chloro analog [REFS-1, REFS-4] provides a defined system for studying the impact of lipophilicity on blood-brain barrier penetration within the cyclohexyl sulfonamide series. Parallel assessment of 432008-37-2 and its des-chloro counterpart in MDCK-MDR1 permeability assays or in vivo brain-to-plasma ratio determinations can isolate the contribution of the chlorine atom to CNS exposure, informing medicinal chemistry optimization strategies for Alzheimer's disease therapeutics [1].

Quote Request

Request a Quote for 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.